molecular formula C15H18N4O2S B12480408 N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide

N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide

Cat. No.: B12480408
M. Wt: 318.4 g/mol
InChI Key: LAUAOWLPWDAFBG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylphenyl group, a triazole ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and acyl chlorides.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a phenyl derivative.

    Formation of the Butanamide Backbone: The butanamide backbone can be synthesized through an amide coupling reaction involving a butanoic acid derivative and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the triazole ring to a dihydrotriazole.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The compound may act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]butanamide: Lacks the methyl group on the triazole ring.

    N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanamide: Has a longer carbon chain in the amide backbone.

    N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide: Has a shorter carbon chain in the amide backbone.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C15H18N4O2S/c1-4-13(22-15-16-10(3)18-19-15)14(21)17-12-7-5-11(6-8-12)9(2)20/h5-8,13H,4H2,1-3H3,(H,17,21)(H,16,18,19)

InChI Key

LAUAOWLPWDAFBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NNC(=N2)C

Origin of Product

United States

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